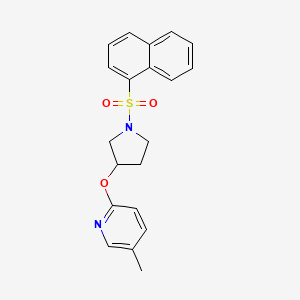

5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Propriétés

IUPAC Name |

5-methyl-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-15-9-10-20(21-13-15)25-17-11-12-22(14-17)26(23,24)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,13,17H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWBYPRHFJQCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and naphthalene sulfonyl intermediates. The key steps include:

Formation of the Pyrrolidine Intermediate: This can be achieved through the reaction of pyrrolidine with appropriate reagents under controlled conditions.

Sulfonylation of Naphthalene: Naphthalene is sulfonylated using sulfonyl chloride in the presence of a base to form the naphthalen-1-ylsulfonyl chloride.

Coupling Reaction: The pyrrolidine intermediate is then coupled with the naphthalen-1-ylsulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Applications De Recherche Scientifique

5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural and synthetic features of the target compound with analogous pyridine derivatives:

Key Comparisons:

Structural Diversity: The target compound’s sulfonamide-naphthalene group distinguishes it from ketone- or silyl ether-containing analogs. Compound 2a’s α,β-unsaturated ketone may confer reactivity toward nucleophilic additions, unlike the target compound’s stable sulfonamide .

Synthetic Routes :

- Compound 2a was synthesized with an 85% yield using Fe₂O₃@SiO₂/In₂O₃ catalysis, highlighting efficient methodology for pyridine-naphthalene hybrids . In contrast, the target compound’s synthesis route is unspecified, suggesting a need for optimization.

Conformational Analysis :

- The pyrrolidine ring in the target compound likely exhibits puckering parameters (e.g., amplitude q and phase φ) distinct from simpler pyrrolidine derivatives. For example, steric demands of the naphthalene-sulfonyl group may favor a twist conformation over a planar arrangement, influencing binding interactions .

Activité Biologique

5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a methyl group and an oxy linkage to a pyrrolidine ring, which is further substituted with a naphthalen-1-ylsulfonyl group. This unique structure may confer distinct reactivity and potential biological activity.

The biological activity of 5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is believed to involve the inhibition of specific enzymes or receptors. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways. The compound's effects are mediated through interactions with these targets, leading to changes in cellular function and therapeutic outcomes.

Biological Activity Overview

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that derivatives similar to 5-Methyl-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be lower than those of standard chemotherapeutics, indicating enhanced potency . -

Antimicrobial Properties :

Research indicated that compounds with similar structural features showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms of action remain to be elucidated but may involve disruption of bacterial cell wall synthesis . -

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Preliminary results suggest that it may act as a competitive inhibitor, although detailed kinetic studies are required for confirmation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the naphthalen-1-ylsulfonyl group significantly enhances the binding affinity to biological targets, while the methyl substitution on the pyridine ring contributes to its solubility and bioavailability. Variations in the pyrrolidine ring structure also influence the compound's pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.